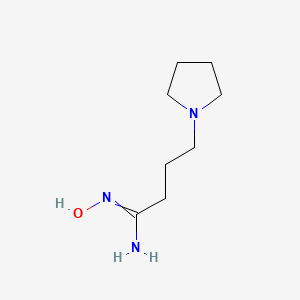
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-4-pyrrolidin-1-ylbutanimidamide (NHPBA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidin-1-ylbutanimidamide, and its structure consists of a hydroxy group attached to the nitrogen atom of the pyrrolidin-1-ylbutanimidamide moiety. NHPBA has been studied in the fields of biochemistry, pharmacology and toxicology, and has shown to be a promising compound for further research.
科学的研究の応用
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide has been studied for its potential applications in biochemistry, pharmacology and toxicology. In biochemistry, this compound has been used as an inhibitor of enzymes involved in the metabolism of fatty acids and lipids, as well as in the synthesis of proteins. In pharmacology, this compound has been studied as a potential drug for the treatment of various diseases, such as cancer, diabetes and hypertension. In toxicology, this compound has been studied as a potential antidote for organophosphate poisoning.
作用機序
The mechanism of action of N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids and lipids. In addition, it has been suggested that it may act as an antioxidant, as well as a modulator of cell signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound is an inhibitor of enzymes involved in the metabolism of fatty acids and lipids. In addition, it has been shown to modulate cell signaling pathways, and to act as an antioxidant. In vivo studies have shown that this compound has a protective effect against oxidative stress, and can reduce inflammation.
実験室実験の利点と制限
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide is a relatively new compound, and as such, there are still some limitations to its use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, and can be prepared in a few steps. However, there are some limitations to its use in laboratory experiments, such as its low solubility in aqueous solutions. In addition, it is not yet well understood how this compound interacts with other molecules in the body, and there is still a need for further research in this area.
将来の方向性
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide has been studied for its potential applications in various scientific fields, and there are still many potential future directions for further research. Some of the potential future directions include: further investigation into its mechanism of action; further research into its biochemical and physiological effects; further development of methods of synthesis and purification; further exploration of its potential therapeutic applications; and further research into its potential toxicity. Additionally, further research into the structure-activity relationship of this compound may provide insight into its potential uses.
特性
IUPAC Name |
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-8(10-12)4-3-7-11-5-1-2-6-11/h12H,1-7H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKPNUPXADZWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

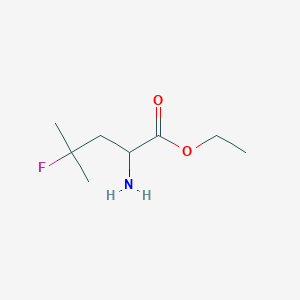
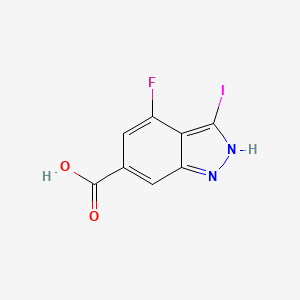
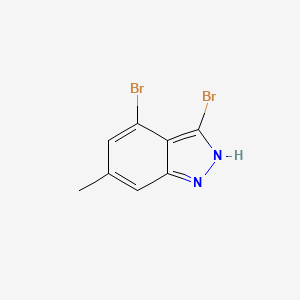
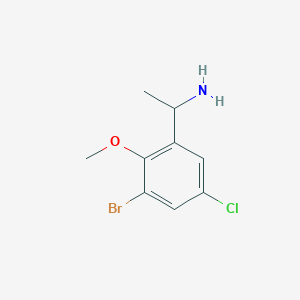
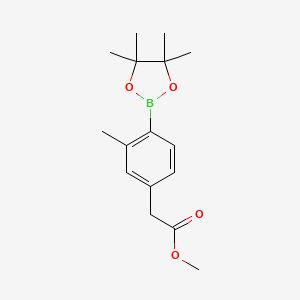

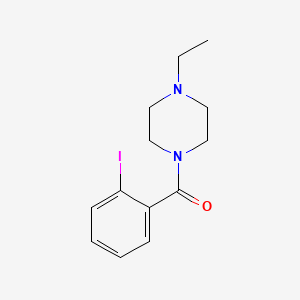
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)
![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)

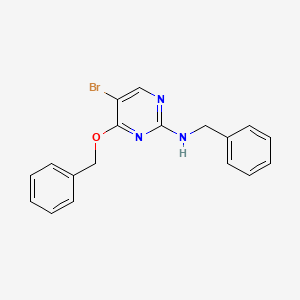
![{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)
![4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B3163792.png)